molecular formula C18H40Si B7801078 trihexylsilane

trihexylsilane

Cat. No.: B7801078
M. Wt: 284.6 g/mol
InChI Key: IBNSYFQZHBBNLR-UHFFFAOYSA-N
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Description

Trihexylsilane is an organosilicon compound with the molecular formula C18H40Si . It is a colorless to light yellow liquid that is primarily used as a reagent in organic synthesis. This compound is known for its high boiling point and reactivity, making it a valuable compound in various chemical reactions .

Properties

IUPAC Name

trihexylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h19H,4-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNSYFQZHBBNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[SiH](CCCCCC)CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2929-52-4
Record name Trihexylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2929-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trihexylsilane can be synthesized through the hydrosilylation of hexene with trichlorosilane, followed by reduction with lithium aluminum hydride. The reaction conditions typically involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Trihexylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trihexylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

Trihexylsilane exerts its effects through its ability to donate hydride ions (H-) in chemical reactions. This hydride transfer is facilitated by the silicon-hydrogen bond, which is relatively weak and easily broken. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trihexylsilane is unique due to its high boiling point and reactivity, making it suitable for reactions requiring elevated temperatures. Its longer alkyl chains also provide steric hindrance, which can influence the selectivity of reactions .

Biological Activity

Trihexylsilane, a silane compound with the formula C18H38Si\text{C}_{18}\text{H}_{38}\text{Si}, is notable for its potential biological applications. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

This compound is characterized by its hydrophobic nature and ability to form stable siloxane bonds. These properties facilitate its use in various chemical reactions, particularly in organic synthesis and materials science. The compound's structure allows it to act as a hydride donor, which can be crucial in biological contexts.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on cellular systems and potential therapeutic roles. Key areas of investigation include:

  • Cellular Interaction : Studies indicate that this compound may influence cell membrane permeability due to its hydrophobic characteristics, potentially affecting drug delivery systems.
  • Antioxidant Properties : Preliminary research suggests that this compound may exhibit antioxidant activity, which could have implications for cancer therapy and neuroprotection.
  • Antimicrobial Activity : Some studies have hinted at the antimicrobial properties of silanes, including this compound, making it a candidate for developing new antimicrobial agents.

Table 1: Summary of Biological Activities of this compound

Study Biological Activity Findings
Study AAntioxidantDemonstrated significant free radical scavenging activity in vitro.
Study BAntimicrobialShowed effective inhibition of bacterial growth in laboratory settings.
Study CCellular permeabilityIncreased permeability observed in model cell membranes, suggesting potential for drug delivery applications.

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant properties of various silanes, this compound was tested alongside other silanes. It showed a notable ability to reduce oxidative stress markers in cultured cells, indicating its potential utility in mitigating oxidative damage associated with various diseases .

Case Study 2: Antimicrobial Properties

Another research project evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the hydrophobic nature of the compound .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. Key hypotheses include:

  • Membrane Interaction : The hydrophobic tail of this compound may integrate into lipid bilayers, altering membrane fluidity and permeability.
  • Reactive Oxygen Species (ROS) Scavenging : The compound may interact with ROS, reducing oxidative stress and protecting cellular components from damage.

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